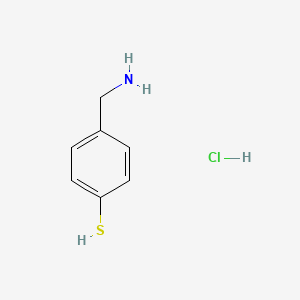

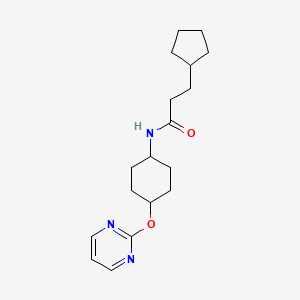

![molecular formula C9H17Cl2N3 B2436791 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 2243515-89-9](/img/structure/B2436791.png)

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

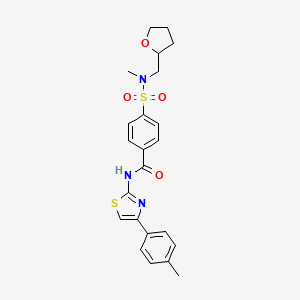

“1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C7H11N3.2ClH . It belongs to the class of organic compounds known as hydrazones . These are organic compounds containing the hydrazone functional group, with the structure R1R2C=NNH2 .

Synthesis Analysis

The synthesis of related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3.ClH/c8-6-5-9-7-3-1-2-4-10(6)7;/h5H,1-4,8H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound .Chemical Reactions Analysis

While specific chemical reactions involving “1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride” are not mentioned in the sources, hydrazones in general are known to be synthesized by refluxing the appropriate quantity of substituted hydrazines/hydrazides with ketones and aldehydes in suitable solvents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.65 . Further physical and chemical properties are not specified in the sources.Applications De Recherche Scientifique

Synthesis of Constrained Inhibitors

Dinsmore et al. (2000) synthesized the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system through intramolecular cyclization, resulting in conformationally restricted farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000).

Chemodivergent Synthesis

Guo et al. (2015) described a method for synthesizing tetrahydroimidazo[1,2-a]pyridines from β-ketothioamides, aldehydes, and heterocyclic ketene aminals, showcasing a base-induced ring-opening, tautomerization, and recyclization cascade (Guo et al., 2015).

Emissive Properties of Derivatives

Marchesi et al. (2019) synthesized a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, observing intense fluorescence and large Stokes shift in dichloromethane solution, useful for potential applications in fluorescence and imaging technologies (Marchesi et al., 2019).

Enantioselective Synthesis

Schlepphorst et al. (2018) achieved the enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines using a ruthenium/N-heterocyclic carbene catalyst, a method that is notable for its broad range of functional group tolerance and potential in synthesizing bioactive molecules (Schlepphorst et al., 2018).

Solvent-Free Synthesis Method

Yu et al. (2011) developed an efficient and environmentally friendly method for synthesizing tetrahydroimidazo[1,2-a]pyridines via a three-component reaction that is catalyst and solvent-free, demonstrating a green approach to chemical synthesis (Yu et al., 2011).

Synthesis of Three-Dimensional Molecular Scaffold

Schmid et al. (2006) reported a two-step synthesis for 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, highlighting their potential in medicinal chemistry for creating small molecules that can adapt to the three-dimensional binding sites of biological targets (Schmid et al., 2006).

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that similar compounds in the hydrazone family exhibit a wide variety of biological activities .

Mode of Action

It’s known that hydrazone derivatives, which this compound is a part of, are formed by the replacement of the oxygen of carbonyl compounds with the –nnh2 functional group . This suggests that the compound might interact with its targets through this functional group.

Biochemical Pathways

Compounds in the hydrazone family are known to exhibit a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (17365) and its hydrochloride salt form suggest that it may have good water solubility, which could potentially impact its bioavailability .

Result of Action

It’s known that hydrazone derivatives exhibit a wide variety of biological activities, including antimicrobial, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular, and anti-hiv activities .

Action Environment

It’s known that the synthesis of similar hydrazone derivatives involves refluxing in ethanol , suggesting that the compound might be stable under certain conditions.

Propriétés

IUPAC Name |

1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-7(10)8-6-11-9-4-2-3-5-12(8)9;;/h6-7H,2-5,10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPZZUDEJXSFGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C2N1CCCC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

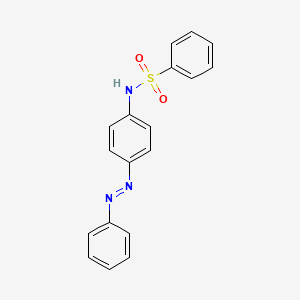

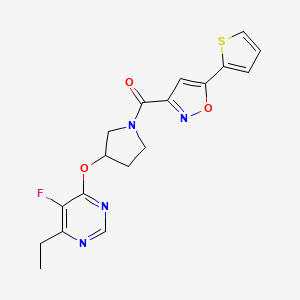

![6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2436715.png)

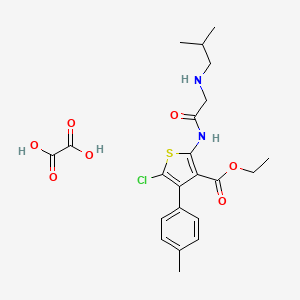

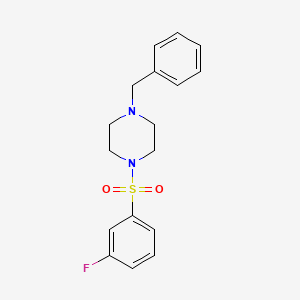

![N-(2,6-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2436717.png)

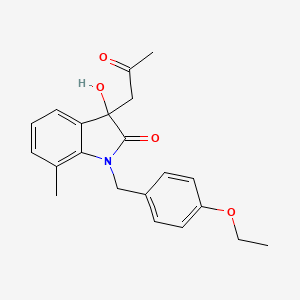

![N-[Cyano(cyclohexyl)methyl]quinoline-3-carboxamide](/img/structure/B2436718.png)

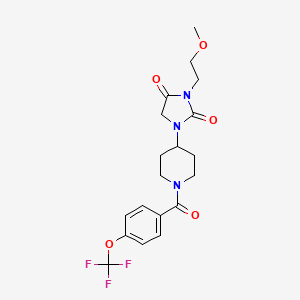

![4-(2-methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2436723.png)

![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide](/img/structure/B2436730.png)